3-(3-fluoro-4-methoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine
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Description
The compound "3-(3-fluoro-4-methoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine" belongs to the class of triazole derivatives, which are known for their versatile pharmacological activities and applications in various fields, including agriculture and pharmaceuticals. Triazole derivatives have been synthesized and studied for their potential antimicrobial, antifungal, and anticancer properties, among others.
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step processes including the cyclization of azides and alkynes, a method popularly known as the Click reaction. This reaction is favored for its efficiency, selectivity, and the mild conditions under which it can proceed. For instance, compounds structurally similar to the subject molecule have been synthesized from reactions involving ethyl N'-acetylacetohydrazonate with various amines, followed by cyclization to form the triazole core (Vo, 2020).
Molecular Structure Analysis
Triazole derivatives display a diverse range of molecular conformations based on their substitution patterns. The presence of fluorine and methoxy groups in the compound likely influences its electronic properties and molecular geometry. For related compounds, X-ray diffraction analysis and DFT calculations have been employed to determine the molecular structure, highlighting the stability provided by intramolecular hydrogen bonding and the electronic effects of substituents on the triazole ring (Murugavel et al., 2014).
Safety and Hazards
properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-N,N,2-trimethyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O/c1-16(2)12-14-11(15-17(12)3)8-5-6-10(18-4)9(13)7-8/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRVYZDLIPMKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC(=C(C=C2)OC)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluoro-4-methoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine |
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